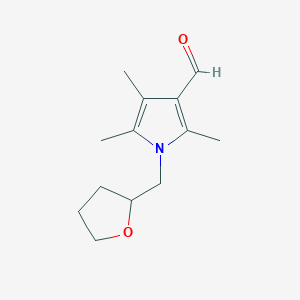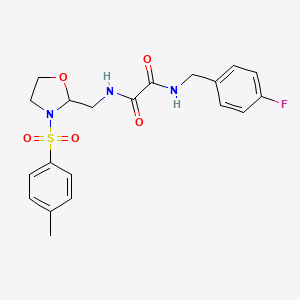
N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature fluorine substitutions and tosyloxazolidinyl groups, which are relevant to the analysis of the compound . For instance, the first paper discusses a compound with a 4-fluoro substitution on a benzamide ring, which is similar to the 4-fluorobenzyl moiety in our compound of interest . The third paper mentions a tosyl group attached to an oxazolidin ring, which is a part of the structure of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide . These structural similarities can provide insights into the potential chemical behavior and properties of the compound.
Synthesis Analysis
The synthesis of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would likely involve the formation of an oxalamide linkage between a 4-fluorobenzylamine and a tosyloxazolidin-2-ylmethylamine. While the exact synthesis is not detailed in the provided papers, the methods used to synthesize related compounds could be adapted. For example, the synthesis of fluorogenic amines and their derivatives, as mentioned in the third paper, could provide a basis for the synthesis of the oxalamide linkage .
Molecular Structure Analysis
The molecular structure of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would include a benzyl ring with a fluorine atom at the para position, an oxazolidin ring with a tosyl group, and an oxalamide linkage connecting these two moieties. The presence of the fluorine atom could influence the electron distribution in the benzyl ring, potentially affecting the reactivity of the compound . The tosyl group on the oxazolidin ring could also play a role in the compound's reactivity, particularly in nucleophilic substitution reactions .
Chemical Reactions Analysis
The chemical reactions involving N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would likely be influenced by the functional groups present in the molecule. The fluorine atom could make the benzyl ring more electrophilic, while the tosyl group could make the oxazolidin ring a good leaving group in nucleophilic substitution reactions. The oxalamide linkage might be involved in hydrolysis reactions under certain conditions. The papers do not provide specific reactions for this compound, but the described properties of similar compounds can be used to predict its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would be determined by its molecular structure. The presence of the fluorine atom is likely to increase the compound's lipophilicity and could affect its boiling point and solubility . The tosyl group could also influence the solubility, particularly in polar solvents . The oxalamide linkage might contribute to the compound's melting point and stability. While the exact properties are not discussed in the provided papers, the information on related compounds can be used to make educated guesses about the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
A study explored the pharmacological properties of a compound with a somewhat similar structure, focusing on its inhibition of the Na+/Ca2+ exchange (NCX) and its potential neuroprotective effects. This research highlighted the compound's specificity in preferentially inhibiting NCX3, suggesting its utility in protecting against neuronal cell damage induced by hypoxia/reoxygenation. The study indicates the therapeutic potential of such compounds in neuroprotection (Iwamoto & Kita, 2006).
Anticancer Activity
Several synthesized derivatives, including those with modifications in the benzyl group, have been evaluated for their anticancer activities. For instance, novel 2-substituted benzimidazole derivatives were synthesized and exhibited significant in vitro anticancer activity against various human cancer cell lines. This underscores the potential of structurally related compounds in cancer therapy (Refaat, 2010).
Antimicrobial and Antioxidant Properties
A series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, including some with fluorobenzyl groups, were synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds demonstrated significant bioactivity, indicating their potential in developing new antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).
Antiviral Efficacy
Research on fluorine-containing nucleosides has shown promising antiviral activity, particularly against human cytomegalovirus and hepatitis B virus. This suggests that compounds with similar fluorobenzyl components could be explored for their antiviral properties, potentially leading to new treatments for viral infections (Shortnacy-fowler et al., 1999).
Anti-Inflammatory and Analgesic Activities
Compounds derived from imidazolyl acetic acid, particularly those with fluorobenzylidene groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have shown that such compounds can exhibit significant anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c1-14-2-8-17(9-3-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-6-16(21)7-5-15/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLSFVSEBQLMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

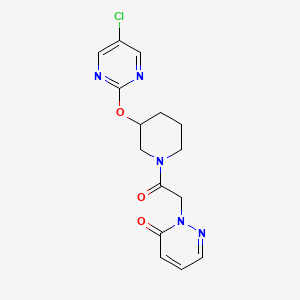
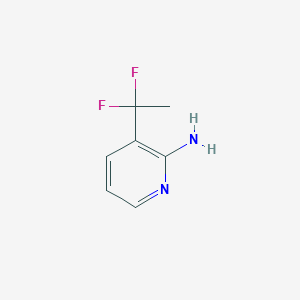
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)
![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)
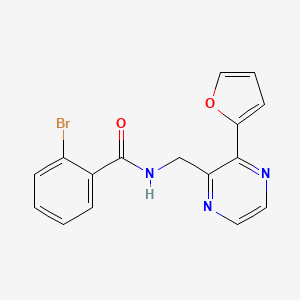
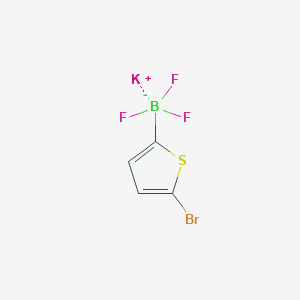
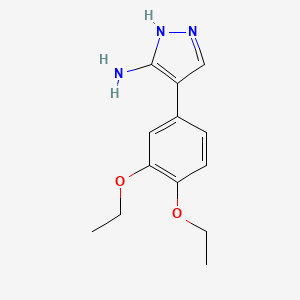
![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)
![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)
